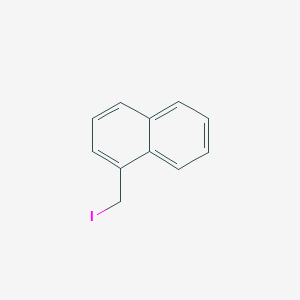

1-(Iodomethyl)naphthalene

描述

Significance of Methyl Halides in Naphthalene (B1677914) Chemistry

The introduction of a methyl halide group onto a naphthalene ring dramatically enhances its synthetic utility. chemimpex.com The carbon-halogen bond in the methyl group is susceptible to nucleophilic attack, making these compounds excellent electrophiles for a variety of substitution reactions. smolecule.com This reactivity allows for the facile introduction of diverse functional groups, thereby enabling the construction of more intricate molecular frameworks. ontosight.ai Among the halomethylnaphthalenes, the reactivity follows the general trend for alkyl halides: iodides are more reactive than bromides, which are in turn more reactive than chlorides. ccspublishing.org.cn This hierarchy is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and thus the most easily cleaved. This makes iodomethyl derivatives particularly valuable when high reactivity is desired.

Overview of the Naphthalene Framework in Synthetic Design

The naphthalene framework itself is a cornerstone in synthetic design. dergipark.org.tr As the simplest polycyclic aromatic hydrocarbon, its fused two-ring system provides a rigid and planar scaffold that is a key component in many functional materials and biologically active molecules. ijpsjournal.com The extended π-system of naphthalene imparts unique photophysical properties, making its derivatives useful in the development of fluorescent dyes and organic electronics. chemimpex.com Furthermore, the naphthalene core can be strategically functionalized at various positions, allowing for precise control over the three-dimensional structure and electronic properties of the target molecule. The ability to selectively introduce substituents onto the naphthalene rings is crucial for tuning the properties of the resulting compounds for specific applications, ranging from pharmaceuticals to materials science. researchgate.net

Scope and Research Trajectory of 1-(Iodomethyl)naphthalene and Related Analogues

Research into this compound and its related analogues, such as 1-(chloromethyl)naphthalene (B51744) and 1-(bromomethyl)naphthalene (B1266630), is driven by their potential as versatile synthetic intermediates. While much of the foundational work has been conducted with the more stable and less expensive chloro and bromo derivatives, there is a growing interest in the unique reactivity of this compound. chemicalbook.comderpharmachemica.com Current research trajectories focus on leveraging the high reactivity of the C-I bond for the development of novel synthetic methodologies, including the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. ccspublishing.org.cn Additionally, the incorporation of the naphthylmethyl moiety into polymers and other advanced materials is an active area of investigation, with the aim of imparting desirable thermal and photophysical properties. chemimpex.comchemicalbook.com The study of these compounds continues to contribute to the expanding toolbox of synthetic organic chemistry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉I |

| Molecular Weight | 268.09 g/mol |

| CAS Number | 24471-54-3 |

| IUPAC Name | This compound |

| Physical State | Not explicitly stated, likely a solid or high-boiling liquid |

| XLogP3 | 4.6 |

This table is generated based on data from PubChem. nih.gov

Synthesis of this compound

An alternative route involves the direct iodination of 1-naphthalenemethanol (B1198782) using a reagent system such as sodium borohydride (B1222165) and iodine (NaBH₄/I₂). ccspublishing.org.cn This method provides a direct conversion of the alcohol to the iodide.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dominated by the reactivity of the iodomethyl group. As the most reactive among the common halomethylnaphthalenes, it readily participates in a variety of chemical transformations.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions. The weak carbon-iodine bond makes iodide an excellent leaving group, facilitating attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, alkoxides, and thiolates, to form the corresponding substituted naphthalene derivatives. This high reactivity is a key feature that distinguishes it from its chloro and bromo counterparts.

Role in C-C and C-Heteroatom Bond Formation

A significant application of this compound and its analogues is in the formation of new carbon-carbon and carbon-heteroatom bonds. It can be used in coupling reactions, often catalyzed by transition metals like palladium, to connect the naphthylmethyl unit to other organic fragments. acs.org For instance, reactions with carbanions derived from active methylene (B1212753) compounds can lead to the formation of new C-C bonds, expanding the carbon skeleton. acs.org Similarly, reactions with amines, alcohols, and thiols lead to the formation of C-N, C-O, and C-S bonds, respectively, which are fundamental transformations in the synthesis of pharmaceuticals and other functional molecules. derpharmachemica.com

Structural Analysis and Spectroscopic Properties

The structure of this compound has been confirmed through various spectroscopic techniques. The spectroscopic data for its analogues, 1-(chloromethyl)naphthalene and 1-(bromomethyl)naphthalene, are well-documented and provide a basis for comparison.

Spectroscopic Data for Halomethylnaphthalene Analogues:

| Compound | 1H NMR (δ ppm; CDCl₃) | Mass Spectrometry (m/z) |

| 1-(Chloromethyl)naphthalene | 7.22-8.10 (m, 7H, Ar-H), 4.92 (s, 2H, -CH₂-) derpharmachemica.com | 178 (M⁺), 176 (M⁺), 141 oup.com |

| 1-(Bromomethyl)naphthalene | Not explicitly detailed, but expected to be similar to the chloro-analogue. | 222 (M⁺), 220 (M⁺), 141 oup.com |

| 2-(Iodomethyl)naphthalene | 7.87-7.62 (m, 4H), 7.52-7.36 (m, 3H), 4.60 (s, 2H) ccspublishing.org.cn | 268 ccspublishing.org.cn |

Applications in Organic Synthesis and Materials Science

The synthetic versatility of this compound and its analogues makes them valuable in several areas of chemical science.

Reagent in Organic Synthesis

As a reactive electrophile, this compound is a key reagent for introducing the 1-naphthylmethyl group into organic molecules. pubcompare.ai This moiety is found in the structure of various target compounds, including pharmaceuticals and agrochemicals. ontosight.ai The ability to readily form new bonds at the methylene carbon allows for the construction of complex molecular architectures from simpler precursors.

Building Block for Functional Materials

The naphthalene unit, with its extended aromatic system, imparts useful properties to materials. Halomethylnaphthalenes are used as building blocks for functional polymers and dyes. chemimpex.com For instance, 1-(chloromethyl)naphthalene has been used as an initiator in atom transfer radical polymerization (ATRP) to produce polystyrene with a naphthalene end-label, which exhibits fluorescence. chemicalbook.com The incorporation of the naphthyl group can enhance the thermal stability and modify the optical and electronic properties of materials, making them suitable for applications in organic electronics and optoelectronics. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(iodomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNMQAQDHEQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376698 | |

| Record name | 1-(iodomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24471-54-3 | |

| Record name | 1-(iodomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodomethyl Naphthalene and Its Analogues

Direct Iodomethylation Approaches

Direct iodomethylation involves the introduction of a -CH₂I group onto the naphthalene (B1677914) ring in a single step. While less common than other methods, this can be achieved under specific conditions. One such approach is the reaction of an aromatic hydrocarbon with diiodomethane (B129776) (CH₂I₂) and a suitable reagent system. For instance, the use of samarium(II) iodide (SmI₂) in conjunction with diiodomethane can facilitate the iodomethylation of carbonyl compounds, a principle that can be extended to other activated systems. thieme-connect.deresearchgate.net Another cited method involves the use of iodomethyl methyl ether in the presence of a Lewis acid like zinc iodide (ZnI₂), which has been applied to iodomethylate styrene-divinylbenzene copolymers and could be adapted for naphthalene. tandfonline.com

Conversion Strategies from Precursor Compounds

A more prevalent and versatile strategy for synthesizing 1-(iodomethyl)naphthalene involves the chemical transformation of readily available naphthalene derivatives. These methods offer greater control over regioselectivity and are often higher yielding.

Transformation from 1-(Chloromethyl)naphthalene (B51744)

The most common and industrially significant route to this compound is through the halogen exchange of its chloro-analogue, 1-(chloromethyl)naphthalene. guidechem.com This transformation is a classic example of the Finkelstein reaction. iitk.ac.in

The precursor, 1-(chloromethyl)naphthalene, is synthesized via the chloromethylation of naphthalene. sciencemadness.org Modern procedures for this synthesis often employ paraformaldehyde and hydrochloric acid in the presence of specific catalysts to improve yield and purity. chemicalbook.com One efficient method involves mixing naphthalene, paraformaldehyde, a Lewis acid mixture (ferric chloride and cupric chloride), a phase transfer catalyst, and a 42-43% hydrochloric acid solution, followed by heating. google.comgoogle.com

The conversion of 1-(chloromethyl)naphthalene to this compound is typically conducted by treating the starting material with an iodide salt, most commonly sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or dimethylformamide. iitk.ac.in The success of the Finkelstein reaction is driven by the differential solubility of the halide salts; sodium iodide is soluble in acetone, whereas the resulting sodium chloride is not, thus shifting the equilibrium towards the product according to Le Châtelier's principle.

The reaction can be accelerated through the use of various catalytic systems:

Phase-Transfer Catalysts: Quaternary ammonium (B1175870) salts, such as benzyl (B1604629) trimethyl ammonium chloride or benzyl triethyl ammonium chloride, can be used. These catalysts facilitate the transfer of the iodide nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs.

Metal Catalysts: While the traditional Finkelstein reaction does not require a metal catalyst, related halogen exchange reactions on aryl halides have been shown to be catalyzed by copper(I) iodide in the presence of a diamine ligand. Such systems could potentially be adapted for benzylic halides under certain conditions.

Table 1: Catalytic Systems for Halomethylation and Halogen Exchange

| Precursor | Reagent(s) | Catalyst(s) | Product | Yield (%) | Reference(s) |

| Naphthalene | Paraformaldehyde, HCl | FeCl₃, CuCl₂, Benzyltriethylammonium chloride | 1-(Chloromethyl)naphthalene | 97.1 | chemicalbook.com |

| Naphthalene | Paraformaldehyde, HCl | Tetraethylammonium iodide, Sodium stearate | 1-(Chloromethyl)naphthalene | 95.4 | google.comgoogle.com |

| 1-(Chloromethyl)naphthalene | Sodium Iodide | None (Acetone solvent) | This compound | High | iitk.ac.in |

| Styrene-divinylbenzene | Iodomethyl methyl ether | ZnI₂ | Iodomethylated polymer | ~51.1 | tandfonline.com |

The halogen exchange from 1-(chloromethyl)naphthalene to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. iitk.ac.in Key features of this mechanism for a benzylic halide like 1-(chloromethyl)naphthalene include:

Concerted Process: The reaction occurs in a single, concerted step where the incoming iodide nucleophile attacks the electrophilic benzylic carbon, and the chloride leaving group departs simultaneously. masterorganicchemistry.com

Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were a chiral center. masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state where the benzylic carbon is transiently bonded to both the incoming iodide and the outgoing chloride, adopting a trigonal bipyramidal geometry. masterorganicchemistry.comspcmc.ac.in

Enhanced Reactivity: Benzylic halides, such as 1-(chloromethyl)naphthalene, are particularly reactive in SN2 reactions. This enhanced reactivity is attributed to the stabilization of the transition state through conjugation between the p-orbitals of the naphthalene ring and the p-orbital of the reacting benzylic carbon. spcmc.ac.inmendelset.comucalgary.ca This delocalization of electron density lowers the activation energy of the reaction compared to simple alkyl halides. Benzylic halides can react via both SN1 and SN2 pathways, but for primary benzylic halides like 1-(chloromethyl)naphthalene, the SN2 mechanism is typically favored, especially with a good nucleophile like iodide in a polar aprotic solvent. ucalgary.caquora.com

Oxidative Approaches from Naphthalene Derivatives

An alternative synthetic route involves the direct conversion of a methyl group on the naphthalene ring to an iodomethyl group. This typically requires oxidative conditions. For example, the iodination of 1-methylnaphthalene (B46632) can be achieved using an oxidizing agent in the presence of an iodine source. Systems like iodine (I₂) with an oxidant such as sodium iodate (B108269) (NaIO₃) or hydrogen peroxide have been used for the iodination of aromatic rings and could be adapted for side-chain functionalization under radical conditions. researchgate.netresearchgate.net Photochemical bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) is a well-established method to produce 1-(bromomethyl)naphthalene (B1266630), which can then be converted to the iodo derivative via a Finkelstein reaction. scirp.org A similar radical-based iodination could potentially be achieved directly.

Derivatization from Hydroxymethylated Naphthalenes

1-(Hydroxymethyl)naphthalene, also known as 1-naphthalenemethanol (B1198782), serves as a versatile precursor for the synthesis of this compound. chemicalbook.com This transformation involves the conversion of the hydroxyl group into a better leaving group, followed by substitution with iodide.

A common method is the two-step process where the alcohol is first converted to a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by iodide in an SN2 reaction. Alternatively, the hydroxyl group can be directly converted to the iodide using various reagents. One established method for converting benzylic alcohols to the corresponding chlorides is treatment with thionyl chloride, which can be adapted for iodination. chemicalbook.com For direct iodination, reagents like triphenylphosphine (B44618) (PPh₃), iodine, and imidazole (B134444) are effective for converting primary alcohols to primary iodides. Another powerful method involves the use of samarium(II) iodide and diiodomethane to convert aldehydes to iodohydrins, showcasing another potential route from a related functional group. thieme-connect.de

Table 2: Summary of Synthetic Precursors and Key Reagents

| Section | Precursor Compound | Key Reagent(s)/Reaction Type |

| 2.2.1 | 1-(Chloromethyl)naphthalene | Sodium Iodide (Finkelstein Reaction) |

| 2.2.2 | 1-Methylnaphthalene | N-Bromosuccinimide (NBS) followed by NaI, or direct oxidative iodination |

| 2.2.3 | 1-(Hydroxymethyl)naphthalene | PPh₃/I₂/Imidazole, or conversion to sulfonate then NaI |

Green Chemistry Principles in Halomethylnaphthalene Synthesis

The synthesis of this compound and its analogues, like other chemical processes, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign processes. yale.edusigmaaldrich.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. yale.edusigmaaldrich.com

The application of these principles to the synthesis of halomethylnaphthalenes aims to reduce the environmental impact and enhance the sustainability of these processes. researchgate.net Traditional methods for halomethylation often involve hazardous reagents and produce significant waste, prompting the development of greener alternatives. skpharmteco.com

A core tenet of green chemistry is the preference for catalytic reactions over stoichiometric ones. yale.edu Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, thereby reducing waste and energy consumption. nobelprize.org In the context of halomethylnaphthalene synthesis, the development of novel catalytic systems is a key area of research. mdpi.comrecercat.cat This includes the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying purification processes. rsc.org

Another important aspect is the choice of solvents. Many classical organic reactions utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer solvents, such as water, or even solvent-free reaction conditions. acs.org For instance, microwave-assisted organic synthesis has emerged as a green technology that can accelerate reaction rates, often without the need for a solvent. univpancasila.ac.id

The principle of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is also a critical consideration. acs.org Reactions with high atom economy generate less waste. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Furthermore, the development of synthetic routes that avoid the use of protecting groups or other temporary modifications can significantly reduce the number of reaction steps and the amount of waste generated. acs.org This aligns with the principle of reducing derivatives.

Recent advancements have also explored the use of photocatalysis and biocatalysis as sustainable methods for organic synthesis. recercat.catnih.gov These approaches can offer mild reaction conditions and high selectivity, contributing to the development of greener synthetic methodologies. researchgate.netipindexing.com

The following table provides an overview of how green chemistry principles can be applied to the synthesis of halomethylnaphthalenes, with a focus on creating more sustainable and environmentally friendly processes.

| Green Chemistry Principle | Application in Halomethylnaphthalene Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts and unreacted starting materials. yale.edu |

| Atom Economy | Favoring addition reactions over substitution or elimination reactions to maximize the incorporation of reactant atoms into the final product. sigmaaldrich.com |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like thionyl chloride or phosphorus halides with safer alternatives. skpharmteco.com |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions instead of volatile organic compounds. acs.org |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature and pressure to reduce energy consumption. yale.edu |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the naphthalene core, where feasible. yale.edu |

| Reduce Derivatives | Avoiding the use of protecting groups to streamline the synthesis and reduce waste. acs.org |

| Catalysis | Employing solid acid catalysts, phase transfer catalysts, or photocatalysts to improve reaction efficiency and selectivity. yale.edumdpi.com |

By integrating these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for producing this compound and its analogues.

Reactivity and Mechanistic Studies of 1 Iodomethyl Naphthalene Derivatives

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic position of 1-(iodomethyl)naphthalene is susceptible to nucleophilic substitution reactions. Due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group, this compound readily participates in SN2 reactions. Organic iodides are the most reactive among organic halides and in some cases show unique reactivity. ccspublishing.org.cn

For instance, the reaction of 1-(chloromethyl)naphthalene (B51744), a related derivative, with anilines follows second-order kinetics, characteristic of an SN2 mechanism. libretexts.orgias.ac.in The rate of this reaction is influenced by the polarity of the solvent and the electronic properties of the substituents on the aniline (B41778) nucleophile. ias.ac.in Electron-releasing groups on the aniline accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in It is important to note that while the primary reaction is nucleophilic substitution at the benzylic carbon, competing reactions can occur. For example, in the presence of a palladium catalyst, nucleophilic attack can be redirected to the naphthalene (B1677914) ring, leading to dearomatization products. chemicalbook.com

The following table summarizes the bimolecular rate constants for the reaction of 1-(chloromethyl)naphthalene with aniline in different solvents, illustrating the solvent effect on the SN2 reaction rate.

| Solvent | Dielectric Constant (ε) at 25°C | k₂ x 10⁵ (L mol⁻¹ s⁻¹) at 35°C |

| Methanol | 32.7 | 29.05 |

| Ethanol | 24.6 | 12.30 |

| n-Butanol | 17.5 | 7.85 |

| Isopropanol | 19.9 | 6.21 |

Data sourced from Bhide et al., 1985 ias.ac.in

Radical Pathways and Photochemical Reactivity

Kinetics of Photoexcitation and Dissociation Mechanisms

The photochemical behavior of 1-(halomethyl)naphthalenes, including this compound, involves the formation of radical intermediates upon photoexcitation. oup.comacs.org When these compounds are excited, for instance with a 266-nm laser pulse, they can undergo dissociation. acs.org The dissociation process for compounds like 1-(chloromethyl)naphthalene and 1-(bromomethyl)naphthalene (B1266630) has been shown to occur via two main pathways:

Direct dissociation from an upper excited singlet state (S₂) into a dissociative state of the carbon-halogen bond, leading to the formation of a 1-naphthylmethyl radical and a halogen atom. acs.org

Internal conversion to the lowest excited singlet state (S₁), followed by intersystem crossing to the triplet manifold. acs.org

The photolysis of 1-(halomethyl)naphthalenes can be achieved using excimer lasers, such as XeCl (308 nm) and XeF (351 nm). oup.com The study of related compounds like 1,8-bis(halomethyl)naphthalenes reveals that the formation of the naphthylmethyl radical can be very rapid, occurring directly from the S₁ state. oup.com The lifetimes of the S₁ and T₁ states for 1-(halomethyl)naphthalenes are reported to be less than 1 nanosecond and 0.5-0.7 microseconds, respectively. oup.com

Characterization of Naphthylmethyl Radical Intermediates

The primary intermediate formed during the photolysis of this compound is the 1-naphthylmethyl radical. This radical species has been characterized spectroscopically. The 1-naphthylmethyl radical exhibits strong absorption bands at approximately 340 nm and 365 nm. oup.com These radicals can be identified by their emission spectra when induced by a second laser pulse. acs.org

The decay of the 1-naphthylmethyl radical often follows second-order kinetics, which is indicative of dimerization. oup.com In the presence of oxygen, the 1-naphthylmethyl radical can react to form 1-naphthaldehyde (B104281) as the major product. chimia.ch Theoretical calculations on the reactivity of the related 2-naphthylmethyl radical with species like allene (B1206475) and propyne (B1212725) have shown that radical-radical reactions are kinetically favored, leading to various addition products. researchgate.net

Electrophilic Aromatic Substitution on the Naphthalene Nucleus

Electrophilic aromatic substitution (EAS) on the naphthalene ring generally favors attack at the α-position (1-position) over the β-position (2-position). pearson.comstackexchange.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be represented by more resonance structures that preserve an intact benzene (B151609) ring. stackexchange.com

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Dearomatization Reactions

Palladium catalysis has emerged as a powerful tool for the dearomatization of naphthalene derivatives, including those related to this compound. nih.govmit.edursc.org These reactions provide access to valuable alicyclic frameworks. nih.gov One strategy involves the intramolecular dearomatization of naphthalene derivatives through an electrophilic aromatic substitution-type reaction on a Pd(II) intermediate, which has been successful in creating benzocarbazole derivatives with high yields and enantioselectivities. nih.govmit.edu

Another approach is the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives. acs.org In these reactions, a palladium catalyst activates the aromatic system through the formation of an η³-benzylpalladium intermediate. acs.org This intermediate then undergoes nucleophilic attack, leading to ortho- or para-substituted carbocyclic products. The regioselectivity of these reactions can often be controlled by the choice of ligand on the palladium catalyst. chemicalbook.com For example, sterically bulky ligands can favor the formation of para-substituted products, while less bulky ligands may lead to ortho-substitution. chemicalbook.com

A highly diastereoselective dearomatization of naphthalenes has also been achieved via a Pd-catalyzed 1,4-difunctionalization reaction. rsc.org This process involves an intramolecular dearomative Heck-type insertion to generate a π-allylpalladium intermediate, which is then trapped by a nucleophile. rsc.org

The following table shows examples of palladium-catalyzed nucleophilic dearomatization of a 1-(chloromethyl)naphthalene derivative with diethyl malonate, highlighting the yields of the resulting dearomatized products.

| Substrate | Product | Yield (%) |

| 1-(Chloromethyl)-4-methylnaphthalene | 2d | 89 |

| 1-(Chloromethyl)-4-bromonaphthalene | 2g | 90 |

| 1-(Chloromethyl)-4-methoxynaphthalene | 2h | 71 |

Data sourced from Li et al., 2011 acs.org

Cross-Coupling Reactions

Cross-coupling reactions are a class of powerful organometallic transformations that form C-C bonds by joining two different organic fragments. The C-I bond in this compound makes it an excellent electrophilic partner in many such reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is widely used to form biaryl structures or to attach alkyl chains to aromatic rings. acs.org For a substrate like this compound, the reaction would involve coupling with a suitable boronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the activated boronic acid (borate) is transferred to the palladium center, displacing the iodide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. libretexts.org

A typical protocol involves heating the aryl halide, boronic acid, a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., Toluene, THF, DMAc). sigmaaldrich.comnih.gov Aqueous conditions with specialized ligands can also be employed for greener processes. nih.gov

| Component | Example | Purpose |

| Electrophile | This compound | Provides the naphthylmethyl moiety. |

| Nucleophile | Phenylboronic Acid | Provides the phenyl group. |

| Catalyst | Pd(PPh₃)₄ | Facilitates the coupling cycle. |

| Base | K₃PO₄ or Cs₂CO₃ | Activates the organoboron species. sigmaaldrich.comnih.gov |

| Solvent | Toluene/Water or DMAc | Dissolves reactants and facilitates reaction. sigmaaldrich.com |

| Temperature | 60-120 °C | Provides energy to overcome activation barriers. sigmaaldrich.com |

Gilman reagents are lithium diorganocuprates (R₂CuLi) that are particularly effective for forming C-C bonds by reacting with organic halides. wikipedia.org This reaction, often called the Corey-House synthesis, is a powerful method for coupling alkyl, vinyl, and aryl groups. libretexts.orgnih.gov Unlike Grignard or organolithium reagents, Gilman reagents are generally excellent nucleophiles for S_N2 reactions with alkyl halides and are less prone to side reactions. masterorganicchemistry.com

The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would proceed via an S_N2-like mechanism. The nucleophilic alkyl group from the cuprate (B13416276) attacks the benzylic carbon, displacing the iodide and forming a new C-C bond. libretexts.org The reagents are typically prepared in situ by reacting two equivalents of an organolithium reagent with one equivalent of a copper(I) halide (e.g., CuI) in an ethereal solvent like THF or diethyl ether at low temperatures. wikipedia.orgnih.gov

| Gilman Reagent | Formula | Reacts with this compound to Yield |

| Lithium Dimethylcuprate | (CH₃)₂CuLi | 1-Ethylnaphthalene |

| Lithium Divinylcuprate | (CH₂=CH)₂CuLi | 1-Allylnaphthalene |

| Lithium Diphenylcuprate | (Ph)₂CuLi | 1-Benzylnaphthalene |

Other Organometallic Catalysis Involving the C-I Bond

The carbon-iodine bond is susceptible to attack by a variety of low-valent metal catalysts, making this compound a suitable substrate for numerous organometallic reactions beyond Suzuki and Gilman couplings. The initial and often rate-determining step in many of these catalytic cycles is the oxidative addition of the C-I bond to the metal center (e.g., Pd(0), Ni(0), Cu(I)). rutgers.eduacs.org This step forms an organometallic intermediate which can then undergo further reaction.

Examples of other organometallic catalytic reactions applicable to the C-I bond include:

Heck Coupling: A palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide.

Carbonylation Reactions: The insertion of carbon monoxide into the carbon-metal bond of the intermediate formed after oxidative addition, leading to the synthesis of aldehydes, ketones, or carboxylic acid derivatives. rutgers.edu

Gold-Catalyzed Reactions: Gold catalysts can activate C-I bonds for various transformations, including carbene insertion reactions. beilstein-journals.org

These diverse catalytic systems highlight the synthetic utility of the C-I bond in this compound as a key functional handle for constructing complex organic molecules. dokumen.pub

Advanced Spectroscopic Characterization Techniques for 1 Iodomethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, and 1-(Iodomethyl)naphthalene is no exception. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in piecing together its molecular puzzle. researchgate.net

High-resolution 1D NMR, including ¹H and ¹³C NMR, provides initial, yet crucial, information. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while ¹³C NMR elucidates the carbon skeleton. For more complex structures, where 1D spectra may be overcrowded, 2D NMR experiments are employed. researchgate.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish connectivity between protons and carbons, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities of nuclei, aiding in the determination of the molecule's three-dimensional structure. researchgate.net

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Data not available in search results | Data not available in search results |

Table 1: Illustrative NMR data for this compound. Actual experimental values would be populated here.

The dynamic nature of chemical reactions involving this compound can be monitored in real-time using in situ NMR spectroscopy. osf.iomagritek.com This powerful technique allows for the observation of reactants being consumed and products being formed directly within the NMR tube, providing a kinetic profile of the reaction. rsc.org By tracking the appearance and disappearance of signals corresponding to starting materials, intermediates, and final products, valuable mechanistic insights can be gained. osf.iomagritek.comrsc.org This approach is particularly useful for understanding reaction pathways and optimizing reaction conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule, which are specific to its structure and bonding.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum that acts as a molecular "fingerprint." airhygiene.com For this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the naphthalene (B1677914) ring and the methylene (B1212753) group, as well as the C-I stretching vibration. researchgate.netnih.gov The positions and intensities of these bands provide valuable information for structural confirmation. researchgate.netnih.gov

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| C=C Aromatic Ring Stretch | Data not available |

| C-I Stretch | Data not available |

Table 2: Representative FT-IR Frequencies for this compound.

Complementary to FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on molecular vibrations based on the inelastic scattering of laser light. nih.gov While FT-IR is sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations. The combination of both techniques offers a more complete vibrational analysis of this compound. nih.govcdnsciencepub.com

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic Ring Breathing | Data not available |

| C-H in-plane bend | Data not available |

| C-I Stretch | Data not available |

Table 3: Representative FT-Raman Frequencies for this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and transitions within a molecule.

| Spectroscopic Parameter | Value |

| Absorption Maximum (λmax) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Emission Maximum (λem) | Data not available |

| Quantum Yield (ΦF) | Data not available |

Table 4: Electronic Spectroscopic Data for this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique for probing the electronic transitions within a molecule. technologynetworks.com For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the naphthalene ring system. The electronic spectrum of naphthalene itself exhibits two well-defined absorption bands, designated as the ¹Lₐ and ¹Lₑ states. researchgate.net The introduction of a substituent, in this case, the iodomethyl (-CH₂I) group, onto the naphthalene core perturbs the electronic structure, leading to shifts in the absorption maxima (λmax).

The iodomethyl group acts as an auxochrome and can induce a bathochromic shift (a shift to longer wavelengths) in the absorption bands of the naphthalene chromophore. This red shift is a result of the substituent's interaction with the π-electron system of the aromatic rings. The energies associated with these transitions are sufficient to promote a molecular electron to a higher energy orbital. msu.edu While the general features of the naphthalene spectrum are retained, the λmax values for this compound are expected to be slightly longer than those of unsubstituted naphthalene due to this substitution effect. The spectrum is typically measured in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) to minimize solvent-solute interactions and obtain a well-resolved spectrum.

The characteristic π → π* transitions for the naphthalene moiety in this compound are summarized in the table below.

| Electronic Transition | Typical Wavelength Range (nm) for Naphthalene | Description |

| ¹Lₐ | ~250 - 300 | A series of sharp, well-defined bands with relatively low molar absorptivity. |

| ¹Lₑ | ~200 - 250 | A broad and intense absorption band with high molar absorptivity. |

Data derived from general principles of UV-Visible spectroscopy of aromatic compounds. researchgate.netmsu.edu

Fluorescence Studies of Reaction Intermediates

Fluorescence spectroscopy is an invaluable tool for studying the excited states of molecules and for identifying transient species in chemical reactions. This compound is photolabile, meaning it can undergo chemical reactions upon absorption of light. The carbon-iodine bond is relatively weak and can be cleaved homolytically by UV irradiation to generate the 1-naphthylmethyl radical.

A key technique for studying such processes is two-step laser excitation fluorescence. This method has been successfully applied to study the 1-naphthylmethyl radical generated from the photolysis of the related compound, 1-(chloromethyl)naphthalene (B51744). acs.org A similar approach can be employed for this compound:

Photolysis Step: A pump laser, typically an excimer laser operating at a wavelength like 248 nm (KrF), provides the energy to cleave the C-I bond of this compound, producing the 1-naphthylmethyl radical.

C₁₀H₇CH₂I + hν (pump) → C₁₀H₇CH₂• + I•

Fluorescence Excitation Step: A second, tunable dye laser (the probe laser) is fired after a short delay. The wavelength of this laser is scanned to excite the newly formed 1-naphthylmethyl radical, which then fluoresces.

C₁₀H₇CH₂• + hν (probe) → [C₁₀H₇CH₂•]* → C₁₀H₇CH₂• + hν' (fluorescence)

By detecting the fluorescence emission and plotting its intensity against the probe laser's wavelength, a fluorescence excitation spectrum of the radical intermediate is obtained. This spectrum is characteristic of the radical and allows for its unambiguous identification. Furthermore, by varying the time delay between the pump and probe lasers, the kinetics of the radical's formation and subsequent reactions can be determined. While naphthalene diimides are known to form anion radical intermediates, the primary intermediate in the photolysis of this compound is the neutral 1-naphthylmethyl radical. photobiology.com

Mass Spectrometry

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. unit.no For this compound, HRMS can confirm the molecular formula C₁₁H₉I with very high accuracy.

In addition to providing the exact mass of the molecular ion ([M]⁺•), mass spectrometry provides information about the structure of the molecule through its fragmentation pattern. libretexts.org Under electron ionization (EI), this compound will undergo characteristic fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

The primary fragmentation pathways expected for this compound are:

Loss of Iodine: The C-I bond is the weakest bond in the molecule, and its cleavage leads to the loss of an iodine radical (•I). This results in the formation of the highly stable 1-naphthylmethyl cation (C₁₁H₉⁺). This ion is resonance-stabilized and may rearrange to a tropylium-like structure. Due to its stability, this fragment is often the base peak in the mass spectrum.

Molecular Ion: The peak corresponding to the intact molecule after losing one electron ([C₁₁H₉I]⁺•) will be observed. Its intensity can vary but is typically significant for aromatic compounds. libretexts.org

Other Fragments: Further fragmentation of the naphthalene ring system can occur, but these fragments will generally have lower intensities than the molecular ion and the base peak.

The table below details the expected high-resolution mass-to-charge ratios (m/z) for the primary ions of this compound.

| Ion | Formula | Calculated m/z (Da) | Description |

| [M]⁺• | [C₁₁H₉I]⁺• | 267.97998 | Molecular Ion |

| [M-I]⁺ | [C₁₁H₉]⁺ | 141.07043 | Base Peak (loss of Iodine radical) |

| [I]⁺ | [I]⁺ | 126.90447 | Iodine Cation |

Calculated m/z values are based on the most abundant isotopes: ¹²C, ¹H, and ¹²⁷I.

Hyphenated Techniques for Derivatized Compounds (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for the analysis of complex mixtures and for trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com The compound can be analyzed directly, with the gas chromatograph separating it from other components in a sample before it enters the mass spectrometer for detection and identification. nih.gov

While direct analysis is feasible, GC-MS is also highly effective for analyzing derivatives. For instance, if this compound is used in a synthesis, GC-MS can monitor the disappearance of the starting material and the appearance of products. Derivatization is a common strategy to enhance the detectability of related naphthalene compounds, such as converting 1-naphthol (B170400) and 2-naphthol (B1666908) into more volatile acetylated derivatives for easier analysis. wiley.com A similar derivatization approach, such as reaction with an amine to form a naphthylmethyl-amine, could be used to analyze trace amounts of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, particularly for compounds that are less volatile, thermally labile, or require analysis in complex matrices. d-nb.info While this compound itself can be analyzed by LC-MS, the real power of the technique lies in the analysis of its derivatives. nih.gov

Derivatization can be used to tag the molecule with a group that has a high ionization efficiency in electrospray ionization (ESI), the most common ion source for LC-MS. For example, this compound can react with nucleophiles to create new compounds that are ideal for LC-MS/MS analysis:

Reaction with Amines: Reaction with an amine (R-NH₂) yields a secondary or tertiary amine derivative (C₁₀H₇CH₂-NHR), which ionizes very well in positive-ion ESI mode.

Reaction with Thiols: Reaction with a thiol (R-SH) produces a thioether (C₁₀H₇CH₂-SR), which can also be readily analyzed.

In LC-MS/MS, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of the derivative) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in challenging sample matrices like environmental water or biological fluids. nih.govuni-hamburg.de

| Technique | Application for this compound and its Derivatives | Ionization Mode | Key Advantages |

| GC-MS | Direct analysis of this compound; Analysis of volatile reaction products. | Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural confirmation. |

| LC-MS/MS | Analysis of non-volatile derivatives (e.g., amine or thiol adducts); Trace quantification in complex matrices. | Electrospray Ionization (ESI) | High sensitivity and selectivity through techniques like MRM; suitable for a wide range of derivatives. |

Computational and Theoretical Investigations of 1 Iodomethyl Naphthalene Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and spectroscopic properties of molecules. For analogs of 1-(iodomethyl)naphthalene, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to provide detailed molecular-level insights. A notable example is the comprehensive computational analysis of 1-(chloromethyl)-2-methylnaphthalene, which serves as an excellent proxy for understanding the theoretical approaches applicable to this compound. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. arxiv.org It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. mdpi.comsamipubco.com The process involves finding the lowest energy state of the molecule by iteratively adjusting atomic positions. youtube.com

In a study on 1-(chloromethyl)-2-methylnaphthalene, DFT calculations were performed using the B3LYP functional with 6-311G(d,p) and 6-311++G(d,p) basis sets to find the optimum molecular geometry. nih.gov Such calculations provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to explore the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, indicating that charge transfer interactions can easily occur within the molecule. nih.gov For instance, theoretical UV-Vis spectral analyses are performed using Time-Dependent DFT (TD-DFT) to understand electronic transitions. nih.govnih.gov

| Computational Method | Basis Set | Properties Calculated | Reference Molecule |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties (HOMO-LUMO) | 1-(Chloromethyl)-2-methylnaphthalene |

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties (HOMO-LUMO) | 1-(Chloromethyl)-2-methylnaphthalene |

| TD-DFT | - | Electronic Absorption Spectra (UV-Vis), Excitation Energies | 1-(Chloromethyl)-2-methylnaphthalene |

Hartree-Fock (HF) Methods for Molecular Parameters

Hartree-Fock (HF) theory is another fundamental ab initio method used in quantum chemical calculations. samipubco.com While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced methods and is valuable for calculating various molecular parameters. mdpi.com

In the computational investigation of 1-(chloromethyl)-2-methylnaphthalene, the HF method, in conjunction with the 6-311G(d,p) and 6-311++G(d,p) basis sets, was used alongside DFT to determine the molecular geometry and other properties. nih.gov Comparing results from both HF and DFT allows researchers to assess the impact of electron correlation on the calculated parameters. These calculations yield important data such as Mulliken atomic charges, dipole moments, and polarizabilities, which describe the charge distribution and the response of the molecule to external electric fields. nih.gov

Calculation of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations are indispensable for interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. ifo.lviv.uaarxiv.org By calculating the harmonic vibrational frequencies, researchers can predict the positions of spectral bands corresponding to specific molecular motions (e.g., stretching, bending). researchgate.netmdpi.com

For 1-(chloromethyl)-2-methylnaphthalene, both DFT and HF methods were used to compute the normal mode wavenumbers. nih.gov To improve the agreement between theoretical and experimental frequencies, a process known as scaling is often applied, using scaled quantum mechanical (SQM) methods. The assignments of these vibrations are confirmed using Total Energy Distribution (TED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. nih.gov This detailed assignment is crucial for understanding the molecule's structural and bonding characteristics.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment (based on TED) |

|---|---|---|---|

| C-H stretch (naphthalene ring) | 3055 | 3061 | ν(C-H) |

| CH₂ asymmetric stretch | 2955 | 2951 | νas(CH₂) |

| C=C stretch (naphthalene ring) | 1599 | 1596 | ν(C=C) |

| CH₂ wagging | 1271 | 1270 | ω(CH₂) |

| C-Cl stretch | 791 | 789 | ν(C-Cl) |

Data derived from the study on 1-(chloromethyl)-2-methylnaphthalene. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. nih.govchemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the molecule. rsc.org

For a molecule like this compound, MD simulations would be particularly useful for conformational analysis of the iodomethyl side chain. The rotation around the C(naphthalene)-C(methyl) bond would lead to different conformers with varying energies. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, MD simulations performed in a solvent can elucidate how intermolecular interactions with the surrounding medium influence the conformational preferences and dynamics of the molecule. nih.gov Studies on naphthalene (B1677914) have utilized MD to investigate processes like crystal growth and the interaction with water molecules, demonstrating the method's capability to rationalize complex dynamics at the molecular level. nih.govrsc.org

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur. This is particularly valuable for understanding the reactivity of compounds like 1-(halomethyl)naphthalenes.

Transition State Analysis and Reaction Pathway Mapping

Analogs such as 1-(chloromethyl)naphthalene (B51744) and 1-(bromomethyl)naphthalene (B1266630) are known to be reactive intermediates, particularly susceptible to nucleophilic substitution reactions where the halogen atom is replaced by a nucleophile. nbinno.comguidechem.com Theoretical methods can be used to model these reaction mechanisms in detail.

By mapping the reaction pathway, chemists can calculate the energies of the reactants, products, and any intermediates. A crucial aspect of this is locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational studies on the oxidation of naphthalene, for instance, have used DFT to study reaction mechanisms and transition state theory to estimate kinetic rate constants. dntb.gov.uaresearchgate.net Similarly, for a nucleophilic substitution on this compound, computational modeling could map the potential energy surface, characterize the geometry of the transition state, and calculate the activation barrier, thereby providing a complete energetic profile of the reaction.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity. For analogs of this compound, such as 1-(chloromethyl)naphthalene, Density Functional Theory (DFT) calculations have been successfully employed to elucidate the mechanistic details and origins of regioselectivity in palladium-catalyzed dearomatic reactions. researchgate.netrsc.org

A notable study investigated the reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles, which can yield either ortho- or para-substituted products. researchgate.net The regioselectivity of this reaction was found to be controlled by the choice of ligand on the palladium catalyst. researchgate.net DFT calculations were performed to understand the underlying mechanism and the factors governing the selective formation of one regioisomer over the other. rsc.org

The study revealed that the reaction proceeds through a dearomatic C-C bond coupling. The key to controlling the regioselectivity lies in the steric properties of the phosphine (B1218219) ligands used. researchgate.netrsc.org When a sterically bulky ligand, such as tert-butylphosphine (tBuPPh2), is employed, the para-acylated product is favored. researchgate.net Conversely, a less sterically hindered ligand like dimethylphenylphosphine (B1211355) (Me2PPh) leads to the formation of the ortho-acylated product. researchgate.net

The computational analysis identified the transition states leading to both the ortho and para products. rsc.org The calculated energy barriers for these transition states provided a quantitative prediction of the reaction's regioselectivity. rsc.org

Table 1: Calculated Energy Barriers for the C-C Bond Coupling Step in the Palladium-Catalyzed Dearomatization of 1-(Chloromethyl)naphthalene

| Ligand | Pathway | Transition State | Calculated Energy Barrier (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| tBuPPh2 (bulky) | para-substitution | TS4–6 | 7.8 | para-acylated naphthalene |

| ortho-substitution | TS4–7 | 10.4 | ||

| Me2PPh (less bulky) | para-substitution | - | - | ortho-acylated naphthalene |

| ortho-substitution | - | - |

The calculations demonstrated that with the bulky tBuPPh2 ligand, the transition state leading to the para product (TS4–6) is 2.6 kcal/mol lower in energy than the transition state for the ortho product (TS4–7). rsc.org This energy difference is attributed to steric repulsion between the phenyl group of the bulky ligand and the phenyl group of the phenylethenimine ligand in the ortho transition state. rsc.org This steric clash destabilizes the transition state, making the para pathway more favorable. rsc.org

While detailed computational studies on the stereoselectivity of reactions involving this compound analogs were not prominently available in the reviewed literature, DFT calculations are a powerful method for investigating the origins of stereochemistry in asymmetric reactions. researchgate.net Such studies typically involve locating the transition states for the formation of different stereoisomers and comparing their relative energies to predict the major product.

Applications of Computational Chemistry in Predicting Chemical Behavior

Computational chemistry offers a wide array of methods to predict the chemical behavior of molecules, providing insights that are often difficult to obtain through experimental means alone. grnjournal.us These computational tools have revolutionized the study of molecular structures, reaction mechanisms, and material properties. grnjournal.us By integrating theoretical models with high-performance computing, researchers can gain a deeper understanding of chemical phenomena. grnjournal.us

The applications of computational chemistry in predicting chemical behavior are diverse and impactful. Quantum mechanics, molecular dynamics, and Monte Carlo simulations are among the key techniques employed. grnjournal.us These methods can be used to predict a variety of molecular properties and reaction outcomes:

Molecular Geometries and Conformational Analysis: Computational methods can accurately predict the three-dimensional structures of molecules, including bond lengths, bond angles, and dihedral angles. They can also be used to determine the relative energies of different conformers and their population distribution in solution.

Spectroscopic Properties: Computational chemistry can simulate various spectroscopic properties, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the identification and characterization of molecules.

Electronic Properties: The electronic structure of a molecule dictates its reactivity. Computational methods can calculate properties such as charge distribution, molecular orbitals, and reactivity indices, which help in understanding and predicting how a molecule will behave in a chemical reaction.

Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy of formation and reaction can be calculated, providing crucial information about the feasibility and spontaneity of a chemical process.

Machine learning is also emerging as a powerful tool for predicting chemical reaction outcomes. arxiv.orgnih.gov By training models on large datasets of known reactions, it is possible to predict the major products of new reactions, including their regioselectivity. nih.gov These models can learn complex patterns of reactivity that may not be immediately obvious from first principles. arxiv.org

Table 2: Examples of Chemical Behavior Predicted by Computational Chemistry

| Predicted Property/Behavior | Computational Method(s) | Application |

|---|---|---|

| Reaction Regioselectivity | Density Functional Theory (DFT) | Predicting the preferential formation of one constitutional isomer over another. |

| Reaction Stereoselectivity | DFT, Ab initio methods | Predicting the preferential formation of one stereoisomer over another. |

| Reaction Mechanisms | DFT, Molecular Dynamics | Elucidating the step-by-step pathway of a chemical reaction. |

| Molecular Properties | Quantum Mechanics, Machine Learning | Predicting properties like solubility, toxicity, and spectroscopic signatures. |

| Reaction Outcomes | Machine Learning, AI | Predicting the products of a chemical reaction based on reactants and conditions. |

Derivatization Strategies for Analytical and Synthetic Utility

Introduction of Chromophores and Fluorophores for Enhanced Detection

The naphthalene (B1677914) ring system is an intrinsic chromophore and fluorophore, absorbing ultraviolet (UV) light and emitting fluorescent light. This property is highly advantageous for analytical chemistry, particularly in high-performance liquid chromatography (HPLC). By reacting 1-(Iodomethyl)naphthalene with analytes that lack a suitable chromophore, a naphthylmethyl group can be introduced, rendering the analyte detectable by UV or fluorescence detectors with high sensitivity.

This pre-column derivatization strategy is particularly useful for the analysis of compounds like fatty acids, alcohols, and thiols, which are otherwise difficult to detect using standard HPLC-UV methods. The reaction typically involves a nucleophilic substitution where a functional group on the analyte (e.g., a carboxylate, alkoxide, or thiolate) displaces the iodide from this compound. This covalent attachment of the naphthalene moiety significantly enhances the molar absorptivity and introduces strong fluorescence to the analyte molecule. Naphthalene and its derivatives are well-suited for such applications due to their favorable spectroscopic properties. nbinno.comsioc-journal.cn The choice between UV and fluorescence detection depends on the required sensitivity and selectivity, with fluorescence detection generally offering lower detection limits. The sensitivity of this method has been demonstrated in the analysis of various compounds, including naphthols and other polycyclic aromatic hydrocarbon (PAH) metabolites in biological samples. nih.govresearchgate.netfao.org

Table 1: Spectroscopic Properties of Naphthalene Derivatives for Enhanced Detection This table is interactive. You can sort and filter the data.

| Property | Wavelength Range | Application Notes |

|---|---|---|

| UV Absorbance | 250-320 nm | Allows for sensitive detection in HPLC-UV systems. The exact maximum absorption wavelength (λmax) can vary depending on the solvent and the full structure of the derivative. |

| Fluorescence Excitation | 270-300 nm | The wavelength of light used to excite the naphthalene fluorophore. |

| Fluorescence Emission | 320-360 nm | The wavelength of light emitted by the excited fluorophore. This Stokes shift (difference between excitation and emission wavelengths) is crucial for minimizing background noise and enhancing sensitivity. |

Charge Reversal Derivatization for Mass Spectrometry

In mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), the efficiency of ionization is a critical factor determining analytical sensitivity. Acidic molecules, such as carboxylic acids, tend to ionize poorly in the commonly used positive-ion mode and are typically analyzed in the negative-ion mode, which can be less sensitive and more prone to interference. researchgate.net

Charge reversal derivatization is a powerful technique to overcome this limitation. The strategy involves chemically modifying the acidic analyte to introduce a permanent positive charge. This converts the molecule from one that would form an anion into one that exists as a cation, allowing for highly sensitive detection in positive-ion ESI-MS. researchgate.netresearchgate.net This approach not only boosts sensitivity, often by several orders of magnitude, but also improves the specificity of the analysis. researchgate.netnih.gov

This compound can be used as a reagent in a two-step charge reversal strategy. For instance, a carboxylic acid can first be coupled to a linker molecule containing a pyridine (B92270) ring. Subsequently, the nitrogen atom of the pyridine ring can be quaternized by reaction with this compound. This reaction forms a permanently positively charged N-naphthylmethylpyridinium ion derivative, which is readily detected with high sensitivity in positive-ion mode MS.

Table 2: Principles of Charge Reversal Derivatization for Mass Spectrometry This table is interactive. You can sort and filter the data.

| Step | Description | Chemical Transformation Example | Benefit for MS Analysis |

|---|---|---|---|

| 1. Analyte | An acidic compound, such as a carboxylic acid (R-COOH), which typically forms a negative ion (R-COO⁻). | R-COOH | Poor ionization in positive-ion mode. |

| 2. Derivatization | The analyte is reacted with a derivatizing agent that introduces a group with a fixed positive charge. | R-COOH → R-CO-Linker-N⁺R'₃ | Derivative is now a cation. |

| 3. Detection | The resulting cationic derivative is analyzed by ESI-MS in positive-ion mode. | [M]⁺ | Drastically increased signal intensity and sensitivity. nih.gov |

Strategies for Functional Group Interconversion at the Iodomethyl Moiety

The synthetic utility of this compound stems from the reactivity of the C-I bond. The iodide ion is an excellent leaving group, making the iodomethyl group highly susceptible to nucleophilic substitution reactions (SN2). This allows for the facile conversion of the iodomethyl moiety into a wide variety of other functional groups, positioning this compound as a valuable building block in organic synthesis. nbinno.comvanderbilt.edu

These interconversions enable the synthesis of a diverse range of 1-substituted naphthalene derivatives. For example, reaction with hydroxide (B78521) or alkoxide nucleophiles yields the corresponding alcohol or ethers. Carboxylate salts can be used to form esters, while cyanide provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. Other important transformations include the reaction with azide (B81097) to form an alkyl azide, a precursor to amines, or direct reaction with amines. These reactions are foundational in organic synthesis for building more complex molecular architectures based on the naphthalene scaffold. ub.eduorganic-chemistry.org

Table 3: Examples of Functional Group Interconversions of this compound This table is interactive. You can sort and filter the data.

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) | (Naphthalen-1-yl)methanol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-CH₂OEt) | 1-(Ethoxymethyl)naphthalene |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-CH₂OC(O)CH₃) | Naphthalen-1-ylmethyl acetate |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | 2-(Naphthalen-1-yl)acetonitrile |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) | 1-(Azidomethyl)naphthalene |

| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) | Naphthalen-1-ylmethanamine |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether (-CH₂SPh) | 1-((Phenylthio)methyl)naphthalene |

Derivatization for Chromatographic Separation Optimization

Beyond enhancing detection, derivatization with this compound can be a key strategy for optimizing chromatographic separations, particularly in reversed-phase HPLC. The introduction of the large, nonpolar, and planar naphthalene group can significantly alter the physicochemical properties of an analyte.

This modification typically leads to a substantial increase in the analyte's retention time on a reversed-phase column (e.g., C18). This increased retention can be highly beneficial for several reasons:

Resolution Enhancement: It can move the analyte's peak away from the solvent front and other early-eluting, interfering components from the sample matrix.

Improved Peak Shape: Derivatization can mask polar functional groups (like carboxylic acids) that might otherwise interact unfavorably with residual silanols on the silica-based stationary phase, leading to peak tailing. The resulting derivative is more hydrophobic and interacts more uniformly with the stationary phase, often resulting in sharper, more symmetrical peaks.

Method Development: By significantly changing the polarity of an analyte, derivatization provides an additional tool for manipulating selectivity and achieving separation in complex mixtures where co-elution is a problem. nih.gov

Table 4: Impact of Naphthylmethyl Derivatization on Chromatographic Properties This table is interactive. You can sort and filter the data.

| Analyte Property | Before Derivatization | After Derivatization | Chromatographic Consequence |

|---|---|---|---|

| Polarity | High | Low | Increased retention time in reversed-phase HPLC. |

| Hydrophobicity | Low | High | Stronger interaction with nonpolar stationary phases (e.g., C18). |

| Molecular Size | Small | Large | Can lead to changes in selectivity relative to other analytes. |

| Peak Shape | Often shows tailing for polar analytes | Generally improved symmetry | Better peak integration and quantification. |

Applications of 1 Iodomethyl Naphthalene in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

The naphthalene (B1677914) framework is a core structure in many biologically active compounds and functional materials. nih.govekb.eg 1-(Iodomethyl)naphthalene serves as a key starting material for elaborating this framework, enabling the synthesis of various functionalized naphthalene derivatives.

Synthesis of Naphthalene-Based Aldehydes and Carboxylic Acids

The iodomethyl group of this compound can be readily oxidized to formyl and carboxyl groups, yielding 1-naphthaldehyde (B104281) and 1-naphthoic acid, respectively. These compounds are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. orgsyn.orgwikipedia.org

Several oxidation methods can be employed for this transformation. The Sommelet reaction, for instance, converts benzylic halides to aldehydes using hexamine and water. wikipedia.orgsynarchive.com This method is applicable to 1-(halomethyl)naphthalenes for the synthesis of 1-naphthaldehyde. orgsyn.org Another effective method is the Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) to oxidize alkyl halides to aldehydes. wikipedia.org This reaction is particularly suitable for activated halides like this compound due to the excellent leaving group nature of iodide. wikipedia.orgrsc.org

Further oxidation of the resulting 1-naphthaldehyde, or direct oxidation of this compound, yields 1-naphthoic acid. nih.gov An alternative route to 1-naphthoic acid involves converting this compound into its corresponding Grignard reagent, followed by carboxylation with carbon dioxide. wikipedia.orgmnstate.eduorgsyn.org

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Sommelet Reaction | Hexamethylenetetramine, H₂O/Acetic Acid | 1-Naphthaldehyde | orgsyn.orgwikipedia.org |

| This compound | Kornblum Oxidation | DMSO, Base (e.g., NaHCO₃) | 1-Naphthaldehyde | wikipedia.org |

| This compound | Grignard Formation & Carboxylation | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | 1-Naphthoic Acid | wikipedia.orgmnstate.edu |

| 1-Naphthaldehyde | Oxidation | e.g., KMnO₄, CrO₃ | 1-Naphthoic Acid | wikipedia.org |

Formation of Naphthalene Acetonitriles and Acetamides

1-Naphthaleneacetonitrile is a valuable precursor for synthesizing 1-naphthylacetic acid, a plant hormone, and other derivatives. It is typically synthesized via a nucleophilic substitution reaction where this compound is treated with an alkali metal cyanide, such as sodium or potassium cyanide. The iodide is displaced by the cyanide nucleophile in a standard SN2 reaction.

The resulting 1-naphthaleneacetonitrile can be further hydrolyzed under acidic or basic conditions to produce 1-naphthaleneacetamide (B165140) or 1-naphthylacetic acid, depending on the reaction conditions.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | NaCN or KCN | 1-Naphthaleneacetonitrile | Nucleophilic Substitution (SN2) |

| 1-Naphthaleneacetonitrile | H₂O, H⁺ or OH⁻ (controlled) | 1-Naphthaleneacetamide | Partial Hydrolysis |

| 1-Naphthaleneacetonitrile | H₂O, H⁺ or OH⁻ (vigorous) | 1-Naphthylacetic acid | Full Hydrolysis |

Preparation of Substituted Naphthalene Derivatives

The high reactivity of this compound makes it an excellent electrophile for introducing the naphthylmethyl group into various organic molecules through reactions with a wide array of nucleophiles. This versatility allows for the synthesis of a diverse library of substituted naphthalene derivatives. nih.gov

C-Nucleophiles: Reaction with carbanions, such as those derived from malonic esters or Grignard reagents, leads to the formation of new carbon-carbon bonds, extending the carbon skeleton.

N-Nucleophiles: Amines, amides, and azides readily displace the iodide to form the corresponding N-(1-naphthylmethyl) derivatives. wikipedia.orgresearchgate.net This reaction is fundamental for building more complex nitrogen-containing naphthalene structures.

O-Nucleophiles: Alkoxides and phenoxides react to form 1-(alkoxymethyl)naphthalenes and 1-(aryloxymethyl)naphthalenes (ethers), while carboxylates yield the corresponding esters.

S-Nucleophiles: Thiolates react efficiently to produce 1-(arylthiomethyl)naphthalenes or 1-(alkylthiomethyl)naphthalenes (thioethers).

These substitution reactions provide straightforward access to a multitude of functionalized naphthalenes, which are valuable intermediates in medicinal chemistry and materials science.

Polymer Chemistry

The unique electronic and steric properties of the naphthalene moiety make it a desirable component in advanced polymer systems. This compound plays a significant role in this field, both as an initiator for polymerization and as a means to incorporate the bulky, aromatic naphthalene group into polymer structures.

Monomers for Advanced Polymer Synthesis

In the context of polymer chemistry, this compound is particularly useful as an initiator for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comcmu.edu ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. sigmaaldrich.commdpi.com

In an ATRP system, the carbon-iodine bond of this compound can be homolytically cleaved by a transition-metal complex (typically copper-based) in its lower oxidation state. sigmaaldrich.comcmu.edu This generates a 1-naphthylmethyl radical that initiates the polymerization of a monomer (e.g., styrene, acrylates) and a metal-halide complex in a higher oxidation state. researchgate.net The key to the controlled nature of ATRP is the reversible deactivation of the growing polymer chain by the metal-halide complex, which reforms a dormant species. Alkyl iodides are known to be highly active initiators in ATRP, often leading to faster initiation compared to their bromide or chloride counterparts. researchgate.net The use of this compound as an initiator results in polymer chains with a 1-naphthylmethyl group at one end.

| Component | Example | Function |

|---|---|---|

| Initiator | This compound | Source of the initial radical and α-end group of the polymer. |

| Monomer | Styrene, Methyl Methacrylate | The repeating unit of the polymer chain. |

| Catalyst | Cu(I)Br / PMDETA | Activates the initiator to form a radical. |

| Deactivator | Cu(II)Br₂ / PMDETA | Reversibly terminates the growing chain, allowing for controlled polymerization. |

Incorporation into Conjugated Polymer Systems

Conjugated polymers are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgsemanticscholar.orgresearchgate.net The properties of these polymers are highly dependent on their molecular structure, including the nature of the aromatic units in the main chain and any side chains. Naphthalene-based units, particularly naphthalene diimides (NDI), are popular building blocks for high-performance n-type conjugated polymers. acs.orgnih.gov